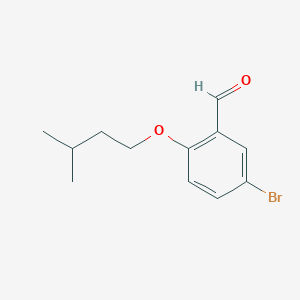

5-Bromo-2-(3-methylbutoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

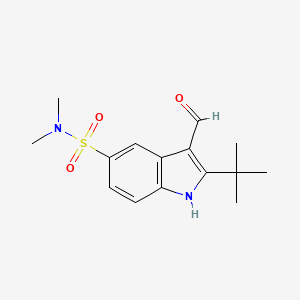

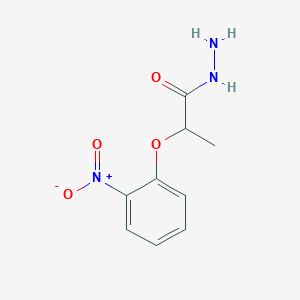

5-Bromo-2-(3-methylbutoxy)benzaldehyde is a chemical compound with the CAS Number: 669739-11-1. It has a molecular weight of 271.15 and its IUPAC name is 5-bromo-2-(isopentyloxy)benzaldehyde .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(3-methylbutoxy)benzaldehyde is1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Bromo-2-(3-methylbutoxy)benzaldehyde is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results .科学的研究の応用

Antioxidant, Antimicrobial, and Anticancer Properties

5-Bromo-2-(3-methylbutoxy)benzaldehyde derivatives have been studied for their potential antioxidant, antimicrobial, and anticancer properties. For instance, a derivative compound demonstrated notable antioxidant capacity in several assays, showed good antibacterial activity against Bacillus subtilis, and exhibited significant cytotoxic activity against the breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).

Synthesis and Characterization

Various derivatives of 5-Bromo-2-(3-methylbutoxy)benzaldehyde have been synthesized and characterized for different scientific applications. This includes studies focused on the synthesis process, yield, and optimal reaction conditions for producing specific derivatives (Hui Jian-bin, 2012), (Du Longchao, 2013).

Use in Organic Chemistry and Coordination Chemistry

5-Bromo-2-(3-methylbutoxy)benzaldehyde has been employed in organic and coordination chemistry. Its derivatives have been used in the synthesis of various chemical compounds and as ligands in metal salt binding (Wang et al., 2006).

Anti-Inflammatory Activities

Research has also explored the anti-inflammatory activities of certain derivatives. For example, a study revealed that 5-bromo-2-hydroxy-4-methyl-benzaldehyde inhibited the production of pro-inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 macrophages (Kim et al., 2016).

Applications in Synthetic Chemistry

There's significant interest in the compound's utility in synthetic chemistry, including its role in the synthesis of biologically active compounds and its involvement in various chemical reactions (Balachander & Manimekalai, 2017), (Ramadan, 2010).

Photolabile Protecting Group for Aldehydes and Ketones

This compound has been explored as a photolabile protecting group for aldehydes and ketones, demonstrating its potential in light-induced chemical processes (Lu et al., 2003).

Safety And Hazards

The safety data sheet (SDS) for 5-Bromo-2-(3-methylbutoxy)benzaldehyde was not found in the search results. Therefore, specific safety and hazard information is not available . It’s always important to handle chemical compounds with appropriate safety measures.

Relevant Papers Unfortunately, specific peer-reviewed papers related to 5-Bromo-2-(3-methylbutoxy)benzaldehyde were not found in the search results . For more detailed information, it would be beneficial to conduct a more specific search in scientific literature databases.

特性

IUPAC Name |

5-bromo-2-(3-methylbutoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBXANRVXQBCDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396822 |

Source

|

| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(3-methylbutoxy)benzaldehyde | |

CAS RN |

669739-11-1 |

Source

|

| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)